Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2-imidazol-1-ylethyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11(16)9-6-10(15)14(7-9)5-4-13-3-2-12-8-13/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRAXCETYLIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Synthesis
The synthesis of this compound typically follows a multi-step pathway involving:
- Formation of the pyrrolidinone ring via cyclization or cycloaddition reactions.
- Functionalization of the pyrrolidinone at the 3-position with a methyl ester group.
- Introduction of the 2-(1H-imidazol-1-yl)ethyl substituent at the 1-position of the pyrrolidinone.
- Final esterification or amidation steps to yield the target compound.
This approach aligns with the methodologies described in patent literature, which emphasize the use of chlorination, nucleophilic substitution, and condensation reactions to assemble complex heterocyclic frameworks.
Synthesis of the Pyrrolidinone Core
Method A: Cyclization of Precursors
The pyrrolidinone core can be synthesized via cyclization of amino acid derivatives or through the Paal–Knorr pyrrole synthesis, which involves:
- Condensation of a suitable 1,4-dicarbonyl compound with ammonia or primary amines.
- Use of acid or base catalysis to promote ring closure.
For example, starting from S-pyroglutamic acid, a natural chiral precursor, the synthesis involves converting it into methyl ester derivatives, followed by cyclization under acidic or basic conditions to form the 5-oxopyrrolidine ring.
Method B: Chlorination and Nucleophilic Substitution
Chlorination of pyrrolidinone derivatives using chlorinating agents like thionyl chloride or phosphorus halides facilitates the formation of chlorinated intermediates. These intermediates can then undergo nucleophilic substitution with imidazole derivatives to attach the imidazolyl group at the desired position.
Functionalization of the Ester Group
The methyl ester at the 3-position can be introduced via esterification of the pyrrolidinone carboxylic acid precursor. This is achieved through:
- Direct methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Alternatively, transesterification of a carboxylic acid with methanol under acidic or basic catalysis.
Pyrrolidinone acid + methyl iodide + base → Methyl ester
Assembly of the Final Compound
The final compound is obtained by coupling the imidazole-substituted pyrrolidinone with the methyl ester derivative through nucleophilic substitution or amidation reactions. This step often involves:
- Activation of the carboxyl group with coupling agents such as DCC or EDC.
- Reaction with imidazole derivatives bearing suitable leaving groups.
- Synthesis via microwave-assisted reactions significantly reduces reaction times and improves yields, often exceeding 60%.
- The use of chlorination agents like thionyl chloride at controlled temperatures (20–80°C) is critical for efficient chlorination of intermediates.
Summary of Key Data
Notes on Optimization and Variations
- Microwave irradiation accelerates reactions, often increasing yields and reducing reaction times.
- The choice of chlorinating agent and reaction temperature significantly impacts the chlorination efficiency.
- Protecting groups may be employed during multi-step syntheses to prevent undesired side reactions.
- Purification typically involves chromatography or recrystallization, ensuring high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound features a pyrrolidine ring, an imidazole moiety, and a carboxylate group, which contribute to its biological activity. The presence of the imidazole ring is particularly significant as it is known for enhancing bioactivity in various pharmaceutical contexts.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to methyl 1-[2-(1H-imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate exhibit promising anticancer properties. For instance, analogs have been tested against A549 human lung cancer cells, demonstrating significant cytotoxic effects. One study reported that specific modifications to the compound structure enhanced its ability to reduce cell viability significantly, suggesting a potential pathway for developing novel anticancer agents .
Antimicrobial Properties
The compound's structural analogs have also shown potential as antimicrobial agents. Research indicates that certain derivatives possess activity against Gram-positive bacteria and drug-resistant fungi. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with imidazole and carboxylate groups. Various synthetic routes have been proposed, emphasizing the importance of reaction conditions in achieving high yields and purity .
Case Studies on Derivatives
- Anticancer Activity : A derivative was synthesized and tested against A549 cells, achieving a reduction in cell viability by up to 67% compared to controls. This indicates that structural modifications can significantly enhance anticancer efficacy .
- Antimicrobial Screening : Another study evaluated several derivatives against multidrug-resistant pathogens, revealing varying degrees of antimicrobial activity. Some compounds exhibited minimum inhibitory concentrations (MICs) below clinically relevant thresholds, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best understood by comparing it to analogous imidazole-containing heterocycles. Below is a detailed analysis supported by a structural and functional comparison table.
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Key Differentiators
a) Ring Systems
- The pyrrolidine ring in the target compound is saturated , promoting conformational flexibility, whereas the dihydropyridine in the second compound is partially unsaturated , introducing rigidity .
- Ring puckering in the pyrrolidine moiety can be quantified using Cremer-Pople coordinates, revealing non-planar distortions critical for intermolecular interactions .
b) Functional Groups
- The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in the dihydropyridine analog, which may improve membrane permeability .
c) Linker Length and Substituents
Implications on Physicochemical Properties
- Solubility : The methyl ester and pyrrolidine ring likely confer higher lipid solubility than the carboxylic acid-containing analog.
- Conformational Stability : The puckered pyrrolidine ring (amplitude ~0.5 Å, phase angle ~180°) contrasts with the planar dihydropyridine system, affecting protein-binding dynamics .
- Synthetic Accessibility: The ester group simplifies derivatization compared to phenolic or thioether-containing analogs.
Research Findings and Methodological Considerations
Crystallographic Validation
Structural validation tools like PLATON and SHELXL ensure accuracy in bond lengths and angles, critical for reliable comparisons . For example:
Computational Modeling
Studies using Density Functional Theory (DFT) highlight the electronic effects of the imidazole moiety, which stabilizes the pyrrolidine ring’s partial positive charge via resonance .
Biological Activity
Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Methyl 1-[2-(1H-imidazol-1-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 233.26 g/mol
- CAS Number : Not specified in the sources but can be derived from its chemical structure.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with imidazole-containing reagents. The synthetic route may vary, but it generally includes steps such as:
- Formation of the pyrrolidine ring.
- Introduction of the imidazole moiety.
- Esterification to form the methyl ester.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines:
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Imidazole Derivative | MCF-7 | 22.54 | |
| Benzamide Derivative | A549 | 3.0 | |
| Pyrrolidine Analogs | HCT116 | <10 |
These findings suggest that this compound may possess similar anticancer activities due to its structural components.
The proposed mechanism for the anticancer activity involves:
- Inhibition of Cell Proliferation : Compounds targeting pathways involved in tumor growth.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit RET kinase activity, which is crucial in several cancers.
Study on Imidazole Derivatives
A study evaluated a series of imidazole derivatives, including those structurally related to this compound, for their ability to inhibit HIV reverse transcriptase:
- Findings : The synthesized compounds showed promising inhibitory activity against HIV RT with IC₅₀ values ranging from 0.5 µM to 10 µM depending on the specific derivative used .
Antiproliferative Activity Assessment
Another study assessed the antiproliferative effects of various synthesized compounds against human cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.08 | Apoptosis induction |
| Compound B | A549 | 4.53 | Kinase inhibition |
These results highlight the potential for further exploration of this compound in therapeutic applications.
Q & A
Q. What are the common synthetic routes for Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate?
Answer: The synthesis typically involves:
- Step 1: Formation of the 5-oxopyrrolidine-3-carboxylate core via cyclization of γ-lactam precursors. For example, esterification of pyrrolidinone derivatives using methanol under acidic conditions .
- Step 2: Introduction of the 2-(1H-imidazol-1-yl)ethyl group via nucleophilic substitution or alkylation. A reflux reaction with imidazole and a halogenated ethyl intermediate (e.g., 1,2-dibromoethane) in a polar solvent (e.g., DMF) is common .
- Step 3: Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography.
Q. What spectroscopic techniques are used to characterize this compound?
Answer:
- 1H/13C NMR: Assign peaks to the pyrrolidone carbonyl (δ ~170-175 ppm), methyl ester (δ ~3.6-3.8 ppm for OCH3), and imidazole protons (δ ~7.0-7.5 ppm) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z ~267.2 for [M+H]+) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).
Q. How is X-ray crystallography applied to determine its structure?
Answer:
- Data Collection: Use single-crystal diffraction (Mo/Kα radiation).
- Structure Solution: Employ SHELXS/SHELXD for phase determination .
- Refinement: Apply SHELXL for least-squares refinement, accounting for disorder in the imidazole or ethyl groups .
- Validation: Check using PLATON (e.g., for missed symmetry or solvent molecules) .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolidone ring inform reactivity?
Answer:
- Cremer-Pople Parameters: Calculate puckering amplitude (q) and phase angle (φ) to quantify ring distortion . For example, a flattened envelope conformation (q ~0.2 Å, φ ~180°) may enhance electrophilic reactivity at the carbonyl.
- DFT Studies: Optimize geometry at the B3LYP/6-31G(d) level to correlate puckering with steric effects from the imidazole-ethyl substituent.
Q. What challenges arise in crystallographic refinement of this compound?
Answer:
- Disorder: The flexible 2-(imidazolyl)ethyl chain may exhibit positional disorder. Address this using PART instructions in SHELXL .
- Twinning: If crystals are twinned (e.g., via rotational twinning), apply the TWIN/BASF commands in SHELXL .
- Hydrogen Bonding: Resolve ambiguities in H-bond networks (e.g., imidazole N-H∙∙∙O=C interactions) using ORTEP-3 for graphical validation .
Q. How can structural modifications enhance biological activity in related compounds?
Answer:
- SAR Studies: Replace the methyl ester with bulkier groups (e.g., ethyl, benzyl) to modulate lipophilicity, as seen in analogs like ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate .
- Bioisosteric Replacement: Substitute imidazole with triazole (e.g., Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-triazole-4-carboxylate) to improve metabolic stability .
- Activity Testing: Use enzymatic assays (e.g., kinase inhibition) to correlate substituent effects with IC50 values.
Q. What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the imidazole moiety and histidine residues in enzyme active sites.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the pyrrolidone ring in hydrophobic pockets.
- QM/MM: Combine DFT (for ligand) and molecular mechanics (for protein) to study charge transfer during binding.
Methodological Notes
- Synthesis: Prioritize anhydrous conditions to avoid ester hydrolysis.
- Crystallography: For twinned data, collect multiple datasets to improve R-factor convergence .
- Safety: Handle imidazole derivatives in fume hoods due to potential respiratory irritation (refer to SDS guidelines for analogous compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
